molecular formula C20H15F3N2O2S B3506400 N-{2-[(2-thienylacetyl)amino]phenyl}-4-(trifluoromethyl)benzamide

N-{2-[(2-thienylacetyl)amino]phenyl}-4-(trifluoromethyl)benzamide

Cat. No. B3506400
M. Wt: 404.4 g/mol
InChI Key: QYJRJWCIJKDGRX-UHFFFAOYSA-N
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Description

N-{2-[(2-thienylacetyl)amino]phenyl}-4-(trifluoromethyl)benzamide is a chemical compound with the empirical formula C16H14F3N3O3 . It is a white to beige powder and is soluble in DMSO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicate the formation of an ion-associate or ion-pair complex .


Chemical Reactions Analysis

While specific chemical reactions involving N-{2-[(2-thienylacetyl)amino]phenyl}-4-(trifluoromethyl)benzamide are not available in the retrieved results, it’s worth noting that similar compounds have shown inhibitory activity against certain biological targets .


Physical And Chemical Properties Analysis

N-{2-[(2-thienylacetyl)amino]phenyl}-4-(trifluoromethyl)benzamide is a white to beige powder . It has a molecular weight of 353.30 and is soluble in DMSO . It should be stored at temperatures between 2-8°C .

properties

IUPAC Name

N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)14-9-7-13(8-10-14)19(27)25-17-6-2-1-5-16(17)24-18(26)12-15-4-3-11-28-15/h1-11H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJRJWCIJKDGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(thiophen-2-ylacetyl)amino]phenyl}-4-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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